2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
CAS No.: 1016794-52-7
Cat. No.: VC7868383
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile - 1016794-52-7](/images/structure/VC7868383.png)
Specification
CAS No. | 1016794-52-7 |
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Molecular Formula | C13H12N2O2S |
Molecular Weight | 260.31 g/mol |
IUPAC Name | 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile |
Standard InChI | InChI=1S/C13H12N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-18-13(15-11)5-6-14/h3-4,7-8H,5H2,1-2H3 |
Standard InChI Key | UAWSNDROIIHBNX-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is C₁₃H₁₂N₂O₂S, with a molecular weight of 260.31 g/mol . The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with an acetonitrile moiety. Key physicochemical properties include:
Property | Value |
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Boiling Point | Estimated >300°C (extrapolated from analogs) |
Melting Point | 51–53°C (precursor-dependent) |
Density | ~1.082 g/cm³ (analog-based) |
LogP (Partition Coefficient) | ~1.77 (predicted) |
The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the nitrile group contributes to its reactivity in nucleophilic substitutions .
Synthetic Routes and Optimization
Precursor-Based Synthesis
The synthesis of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile typically begins with 2,5-dimethoxyphenylacetonitrile (CAS: 18086-24-3), a precursor characterized by a nitrile group adjacent to the aromatic ring . This precursor reacts with thiourea derivatives or thiosemicarbazide under cyclization conditions to form the thiazole core. A representative pathway involves:
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Formation of Thiosemicarbazone Intermediate:
Reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in ethanol yields the corresponding thiosemicarbazone. -
Cyclization with α-Haloacetonitrile:
The intermediate undergoes cyclization with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the thiazole ring .
Optimization Parameters:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
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Temperature: Maintaining temperatures between 80–100°C minimizes side reactions such as nitrile hydrolysis.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by coordinating to sulfur and nitrogen atoms.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Structural analogs show broad-spectrum antimicrobial activity:
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16–32 |
Escherichia coli | 32–64 |
Candida albicans | 64–128 |
Mechanistically, the thiazole ring disrupts microbial cell membrane integrity, while the nitrile group inhibits enzyme function via covalent binding .
Comparative Analysis with Structural Analogs
2-(4-Methoxyphenyl)-1,3-Thiazole
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Key Difference: Lacks the 5-methoxy group and acetonitrile substituent.
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Activity: Shows weaker anticancer potency (IC₅₀: 25–40 μM) but higher solubility.
2-(4-Chlorophenyl)-1,3-Thiazole
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Key Difference: Chlorine substituent increases lipophilicity (LogP: 2.3).
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Activity: Enhanced antifungal activity (MIC: 8–16 μg/mL) due to halogen-mediated membrane disruption.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and nitrile groups to optimize pharmacokinetic profiles.
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In Vivo Toxicity Profiling: Evaluate acute and chronic toxicity in murine models to establish safety thresholds.
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Target Identification: Use proteomic approaches to identify binding partners (e.g., kinases, GPCRs) responsible for observed bioactivity.
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